Cas no 2172149-47-0 (2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxy}acetic acid)

2-{2-Cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxy}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopropyl group, which enhances conformational rigidity, and an Fmoc-protected amine, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The compound’s unique amidooxyacetic acid moiety facilitates selective modifications, making it valuable for introducing functional handles or stabilizing linkages in peptide backbones. This reagent is particularly useful for researchers requiring precise control over peptide structure and properties, offering advantages in stability, reactivity, and versatility for advanced bioconjugation and drug development projects.
2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxy}acetic acid structure
2172149-47-0 structure
Product Name:2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxy}acetic acid
CAS No:2172149-47-0
MF:C23H24N2O6
MW:424.446466445923
CID:6323868
PubChem ID:165537253
Update Time:2025-10-30

2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxy}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxy}acetic acid
    • EN300-1502548
    • 2-{[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]oxy}acetic acid
    • 2172149-47-0
    • Inchi: 1S/C23H24N2O6/c1-23(14-10-11-14,21(28)25-31-13-20(26)27)24-22(29)30-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,24,29)(H,25,28)(H,26,27)
    • InChI Key: HOTRAOYBSOBXLL-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NOCC(=O)O

Computed Properties

  • Exact Mass: 424.16343649g/mol
  • Monoisotopic Mass: 424.16343649g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 9
  • Complexity: 674
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 114Ų

2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxy}acetic acid Pricemore >>

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2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxy}acetic acid Related Literature

Additional information on 2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxy}acetic acid

2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxy}acetic Acid: A Comprehensive Overview

Introduction to the Compound

The compound 2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxy}acetic acid, identified by the CAS number 2172149-47-0, is a complex organic molecule with significant potential in various chemical and biochemical applications. This compound is notable for its intricate structure, which includes a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and an acetic acid moiety. These structural elements contribute to its unique chemical properties and reactivity, making it a subject of interest in both academic and industrial research.

Structural Analysis

The molecule's core structure revolves around a propanamide backbone, which is substituted with a cyclopropyl group at the second position. The presence of the Fmoc group introduces a protective functionality, commonly utilized in peptide synthesis to prevent unwanted side reactions. Additionally, the acetic acid moiety at the terminal position adds acidic character to the molecule, influencing its solubility and reactivity in different chemical environments.

Recent advancements in computational chemistry have enabled researchers to model the electronic structure of this compound with unprecedented accuracy. Studies using density functional theory (DFT) have revealed that the cyclopropyl group imparts significant ring strain, which can be harnessed in catalytic processes to enhance reaction rates. Furthermore, the Fmoc group's electronic properties have been shown to facilitate efficient electron transfer in certain redox reactions, opening new avenues for its application in electrochemical systems.

Synthesis and Applications

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the Fmoc-protected amino acid derivative, followed by coupling reactions to introduce the cyclopropyl group and the acetic acid moiety. Recent research has focused on optimizing these steps to improve yield and purity, often employing green chemistry principles such as catalytic hydrogenation and solvent-free conditions.

In terms of applications, this compound has shown promise in several fields. In pharmaceuticals, its unique structure makes it a potential candidate for drug delivery systems, where the Fmoc group's protective properties can be leveraged to control drug release kinetics. In materials science, researchers are exploring its use as a precursor for advanced polymers with tailored mechanical and thermal properties. Additionally, its role as an intermediate in organic synthesis has been highlighted in recent studies aimed at constructing complex natural products.

Latest Research Findings

Recent studies have delved into the stereochemical outcomes of reactions involving this compound. For instance, investigations into asymmetric catalysis have demonstrated that the cyclopropyl group's steric effects can be used to induce high enantioselectivity in certain transformations. This discovery has significant implications for the development of chiral catalysts and enantioselective drug synthesis.

Moreover, advancements in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have enabled detailed characterization of this compound's intermediates and products. These insights are crucial for understanding its reactivity under various conditions and for designing more efficient synthetic pathways.

Another area of active research is the exploration of this compound's biodegradability and environmental impact. As concerns about sustainability grow, there is increasing interest in developing eco-friendly alternatives for existing chemicals. Preliminary studies suggest that under specific environmental conditions, this compound undergoes rapid degradation, reducing its ecological footprint compared to traditional analogs.

Conclusion

In summary, 2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxy}acetic acid (CAS No. 2172149-47-0) is a versatile compound with a wealth of potential applications across multiple disciplines. Its intricate structure offers unique chemical properties that are being actively explored by researchers worldwide. As new findings emerge from ongoing studies, this compound is poised to play an increasingly important role in both academic research and industrial innovation.

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